molecular formula C10H13N2O6S B15279284 Starbld0024909

Starbld0024909

Cat. No.: B15279284
M. Wt: 289.29 g/mol
InChI Key: GWGWBGQPLTWONR-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido is a complex organic compound that features a sulfonamide group, a nitrophenyl group, and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido typically involves multi-step organic reactions. One possible route could include:

    Nitration: Introduction of the nitro group to a phenyl ring.

    Sulfonation: Addition of a sulfonamide group to the nitrophenyl compound.

    Hydroxyethylation: Introduction of hydroxyethyl groups through reactions with ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfonamide group may participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids from hydroxyethyl groups.

    Reduction: Formation of amine derivatives from the nitro group.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to the sulfonamide group.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antibacterial Agents: Sulfonamide derivatives are known for their antibacterial properties.

    Anti-inflammatory Agents: Potential use in developing anti-inflammatory drugs.

Industry

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Sensors: Potential use in the development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido would depend on its specific application. For example:

    Enzyme Inhibition: The sulfonamide group may mimic the structure of natural substrates, binding to the active site of enzymes and inhibiting their activity.

    Antibacterial Action: The compound may interfere with bacterial cell wall synthesis or other vital processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Nitrophenol: Contains a nitro group and a phenol group, used in various chemical applications.

    Hydroxyethyl Sulfonamides: Compounds with similar hydroxyethyl and sulfonamide groups.

Uniqueness

2-hydroxy-N-(2-hydroxyethyl)-S-(4-nitrophenyl)ethane-1-sulfonamido is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler compounds.

Properties

Molecular Formula

C10H13N2O6S

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C10H13N2O6S/c13-5-4-11-19(17,18)6-3-8-1-2-9(12(15)16)7-10(8)14/h1-2,7,13-14H,3-6H2

InChI Key

GWGWBGQPLTWONR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CCS(=O)(=O)[N]CCO

Origin of Product

United States

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